METHYL 2-[(2-{[4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-(3-METHOXYPROPYL)-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Overview
Description
METHYL 2-[(2-{[4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-(3-METHOXYPROPYL)-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including pyrazole, imidazole, and benzothiophene, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. Each step requires specific reagents, catalysts, and conditions to achieve the desired transformations. For example, the synthesis might start with the preparation of the pyrazole and imidazole intermediates, followed by their coupling with the benzothiophene moiety. Key steps may include:
Formation of the pyrazole ring: This can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.
Synthesis of the imidazole ring: This often involves the condensation of aldehydes with amines and isocyanides.
Coupling reactions: The final assembly of the compound may involve coupling reactions such as Suzuki or Heck reactions to link the different moieties together.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reactions: Ensuring that the reactions can be performed on a larger scale without compromising efficiency.
Purification techniques: Utilizing methods such as crystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of sulfur and nitrogen atoms makes it susceptible to oxidation reactions.
Reduction: The carbonyl groups in the imidazole and benzothiophene rings can be reduced to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts like palladium or platinum for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor for studying biological pathways.
Medicine: Potential therapeutic applications due to its bioactive functional groups.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. For example:
Molecular targets: Enzymes, receptors, or nucleic acids.
Pathways involved: Inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(2-{[4-[(E)-1-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-1-(3-methoxypropyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: A similar compound with slight variations in the functional groups.
Other benzothiophene derivatives: Compounds with similar core structures but different substituents.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
methyl 2-[[2-[(4E)-4-[(1,3-dimethylpyrazol-4-yl)methylidene]-1-(3-methoxypropyl)-5-oxoimidazol-2-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O5S2/c1-15-16(13-29(2)28-15)12-18-23(32)30(10-7-11-34-3)25(26-18)36-14-20(31)27-22-21(24(33)35-4)17-8-5-6-9-19(17)37-22/h12-13H,5-11,14H2,1-4H3,(H,27,31)/b18-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIJXADRLFHGNW-LDADJPATSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=C2C(=O)N(C(=N2)SCC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OC)CCCOC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1/C=C/2\C(=O)N(C(=N2)SCC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OC)CCCOC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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